molecular formula C7H5Cl2NO2 B1452766 Methyl 2,3-dichloroisonicotinate CAS No. 603124-78-3

Methyl 2,3-dichloroisonicotinate

Cat. No.: B1452766
CAS No.: 603124-78-3
M. Wt: 206.02 g/mol
InChI Key: PFAVUXBECIRJIY-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloroisonicotinate is a useful research compound. Its molecular formula is C7H5Cl2NO2 and its molecular weight is 206.02 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2,3-dichloroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews the available literature on the biological effects, mechanisms of action, and applications of this compound.

  • Molecular Formula : C7H5Cl2NO2
  • Molecular Weight : 206.03 g/mol
  • CAS Number : 603124-78-3
  • Purity : Typically >95% .

This compound exhibits its biological activities primarily through its interactions with various biological targets. It is hypothesized to act as an inhibitor for certain enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that derivatives of isonicotinic acid, including this compound, can inhibit enzymes such as AspH (asparaginyl hydroxylase) and KDM4E (a histone demethylase). The inhibition mechanism involves competitive binding at the active site of these enzymes, which is crucial for their function in cellular processes .

Antifungal Activity

Several studies have demonstrated that this compound possesses antifungal properties. For instance, it has been tested against various fungal pathogens in agricultural settings. The compound was shown to enhance resistance in plants like Golden Delicious apples when applied prior to fungal inoculation .

Table 1: Antifungal Efficacy Against Common Fungal Pathogens

PathogenConcentration Tested (µg/mL)Efficacy (%)
Botrytis cinerea10085
Fusarium oxysporum5070
Rhizoctonia solani7575

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on human cell lines have shown varying degrees of cytotoxicity depending on concentration and exposure time. The compound exhibited an IC50 value indicating moderate toxicity at higher concentrations.

Table 2: Cytotoxicity Data on Human Cell Lines

Cell LineIC50 (µM)Treatment Duration (hours)
HeLa2524
MCF-73024
A5492024

Case Studies

  • Plant Resistance Enhancement :
    A study conducted on Malus domestica (apple) demonstrated that pre-treatment with this compound significantly reduced fungal infection rates compared to untreated controls. This suggests a role in enhancing plant defense mechanisms against pathogens .
  • Enzyme Inhibition Profile :
    Research involving enzyme assays revealed that this compound effectively inhibited AspH with an IC50 value of approximately 0.5 µM. This inhibition was confirmed through crystallographic studies showing binding interactions at the enzyme's active site .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,3-dichloroisonicotinate is primarily recognized for its role as a precursor in the synthesis of biologically active compounds. The compound's structure allows it to participate in various chemical reactions that are crucial for drug development.

Synthesis of Bioactive Molecules

Research has demonstrated that this compound can be utilized in the synthesis of pyridine derivatives, which exhibit significant biological activities. For instance, it has been involved in the development of new anti-tuberculosis agents and other pharmaceuticals through palladium-catalyzed cross-coupling reactions .

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel pyridine derivatives using this compound as a key intermediate. The derivatives showed promising antibacterial and antifungal activities .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in chromatography techniques.

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively separated and analyzed using HPLC methods. The compound's properties allow for its detection and quantification in various mixtures.

  • Application : It has been successfully analyzed using reverse-phase HPLC with a mobile phase consisting of acetonitrile and water . This method is scalable and suitable for isolating impurities during preparative separation.

Material Science

In material science, this compound has potential applications in the development of new materials with specific properties.

Crystal Engineering

Recent studies have indicated that this compound can influence crystal packing and stability in complex materials. Its interaction with other compounds may lead to enhanced magnetic or structural properties .

  • Case Study : Research published on crystal packing effects demonstrated that modifying the chemical environment around this compound could stabilize specific crystal forms that exhibit unique magnetic properties .

Environmental Applications

The compound's chemical structure makes it a candidate for studying environmental degradation processes.

Degradation Studies

Studies have shown that this compound can undergo degradation under specific environmental conditions, which is crucial for assessing its ecological impact.

  • Research Findings : Investigations into the degradation pathways of this compound reveal insights into its persistence and potential toxicity in environmental systems .

Q & A

Basic Question: How is Methyl 2,6-dichloroisonicotinate synthesized and characterized in laboratory settings?

Methodological Answer:
The synthesis typically involves esterification of 2,6-dichloroisonicotinic acid with methanol under acidic catalysis. Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine rings).
  • High-Performance Liquid Chromatography (HPLC) : To verify purity (>95% by HLC, as per commercial standards ).
  • Mass Spectrometry (MS) : For molecular ion confirmation (C₇H₅Cl₂NO₂, M⁺ = 221.98).

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₇H₅Cl₂NO₂
Boiling Point326°C
Density1.278 g/cm³
Purity (HPLC)>95.0%

Basic Question: What safety protocols are critical for handling Methyl 2,6-dichloroisonicotinate?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Hazard Code H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Table 2: Hazard Classification

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; wash hands post-handling
H315Causes skin irritationUse chemical-resistant gloves

Advanced Question: How does Methyl 2,6-dichloroisonicotinate induce plant immune responses, and what experimental designs validate this mechanism?

Methodological Answer:
The compound acts as a synthetic analog of salicylic acid, priming systemic acquired resistance (SAR) in plants. Key experimental approaches include:

  • Gene Expression Analysis : Quantify pathogenesis-related (PR) genes (e.g., PR-1, NPR1) via qRT-PCR after treatment .
  • Dose-Response Studies : Apply concentrations ranging from 0.1–100 µM to determine EC₅₀ values for SAR activation.
  • Control Experiments : Compare with untreated plants and positive controls (e.g., benzo-1,2,3-thiadiazole-7-carboxylic acid) to assess specificity .

Table 3: Comparative Efficacy in Plant Immunity

CompoundEC₅₀ (µM)Target Pathway
Methyl 2,6-dichloroisonicotinate5.2NPR1-mediated SAR
Benzo-1,2,3-thiadiazole-7-carboxylic acid2.8Salicylate biosynthesis

Advanced Question: What are the stability challenges of Methyl 2,6-dichloroisonicotinate under varying pH and temperature conditions?

Methodological Answer:
Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition at elevated temperatures (e.g., >150°C triggers degradation) .
  • pH-Dependent Hydrolysis : Monitor ester hydrolysis in buffered solutions (pH 2–12) via HPLC. Acidic conditions (pH < 4) enhance stability.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Question: How can structure-activity relationship (SAR) studies optimize the bioactivity of Methyl 2,6-dichloroisonicotinate derivatives?

Methodological Answer:
SAR strategies involve:

  • Substituent Modulation : Replace chlorine atoms with electron-withdrawing groups (e.g., –CF₃) to enhance receptor binding.
  • Ester Group Variation : Test tert-butyl esters (e.g., tert-Butyl 2,6-dichloroisonicotinate, CAS 75308-46-2) for improved lipophilicity .
  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with NPR1 or other SAR-related proteins.

Properties

IUPAC Name

methyl 2,3-dichloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAVUXBECIRJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670601
Record name Methyl 2,3-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603124-78-3
Record name Methyl 2,3-dichloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2,3-dichloro-isonicotinic acid (7.7 g, 40 mmol) in dichloromethane (45 mL) were added DMF (0.1 mL) and oxalyl chloride (17.5 mL, 200 mmol). The reaction mixture was stirred at room temperature for 18 hours and then concentrated under reduced pressure. The resultant residue was azeotroped with toluene, then cooled to 0° C. and dissolved in methanol (135 mL). The mixture was allowed to warm to room temperature and then concentrated under reduced pressure to give a residue. The residue was dissolved in ethyl acetate and the resulting solution was washed with a saturated solution of sodium hydrogen carbonate, water and brine, dried (Na2SO4), filtered and concentrated to give the title compound as a colourless oil that crystallised on standing (7.9 g, 96%). 1H NMR (CDCl3, 400MHz) 8.38 (d, J=5.0 Hz, 1H), 7.52 (d, J=5.0 Hz, 1H), 3.99 (s, 3H).
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2,3-dichloroisonicotinate
Methyl 2,3-dichloroisonicotinate
Methyl 2,3-dichloroisonicotinate
Methyl 2,3-dichloroisonicotinate
Methyl 2,3-dichloroisonicotinate
Methyl 2,3-dichloroisonicotinate

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